![molecular formula C9H11BN2O2 B15299713 (1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid: is a heterocyclic compound that features a pyrrole ring fused to a pyrazine ring, with boronic acid functionality. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate, leading to the formation of pyrrolopyrazine derivatives.
Cross-Coupling Reactions: Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide.
Industrial Production Methods: Industrial production methods for pyrrolopyrazine derivatives often involve scalable cyclization and cross-coupling reactions, optimized for yield and purity. These methods are designed to be efficient and cost-effective for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with pyrrolopyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Agents: These compounds exhibit significant antimicrobial activity, making them potential candidates for new antibiotics.
Medicine:
Antitumor Agents: Pyrrolopyrazine derivatives have shown promise as antitumor agents, inhibiting the growth of cancer cells.
Industry:
Mechanism of Action
The mechanism of action of (1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid functionality allows it to form reversible covalent bonds with active site residues, modulating the activity of the target protein . This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1,3-Dimethylpyrrolo[1,2-a]pyrazine: This compound shares the pyrrolopyrazine scaffold but lacks the boronic acid functionality.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another boronic acid derivative with a different heterocyclic scaffold.
Uniqueness: The presence of both the pyrrolopyrazine scaffold and the boronic acid functionality in (1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid makes it unique. This combination allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H11BN2O2 |
|---|---|
Molecular Weight |
190.01 g/mol |
IUPAC Name |
(1,3-dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6-4-12-5-8(10(13)14)3-9(12)7(2)11-6/h3-5,13-14H,1-2H3 |
InChI Key |
XAIYTRSETGWLNQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN2C=C(N=C(C2=C1)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


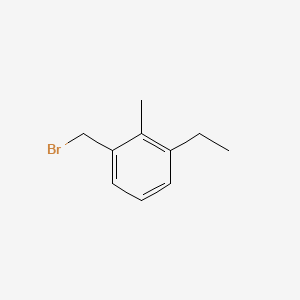
![Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B15299634.png)
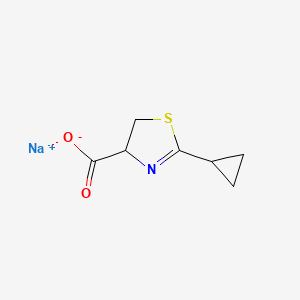
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)
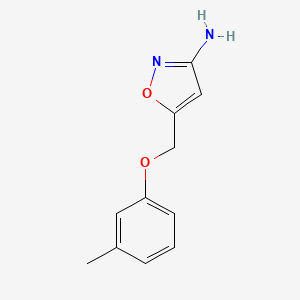

![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)
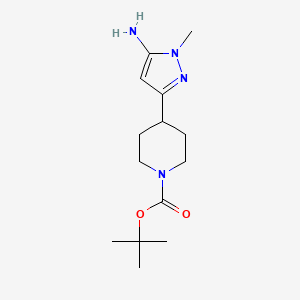

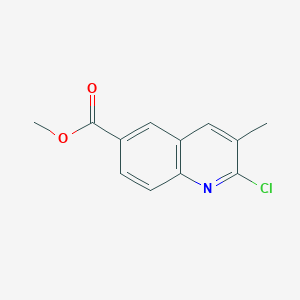
![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
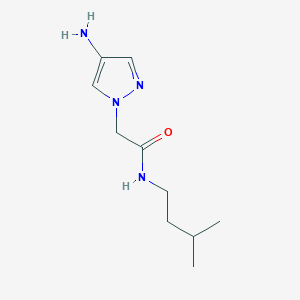
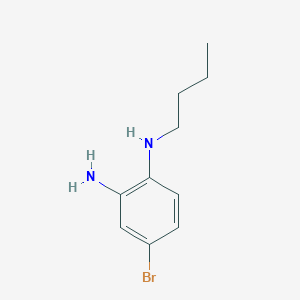
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
